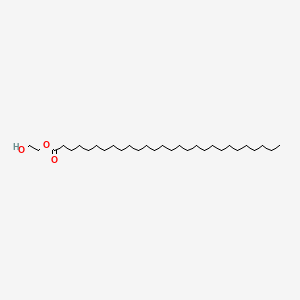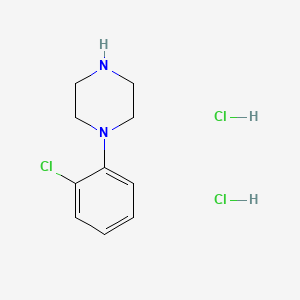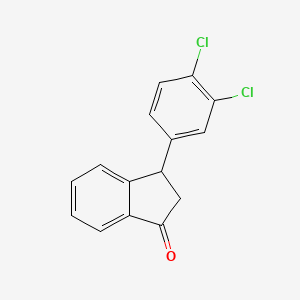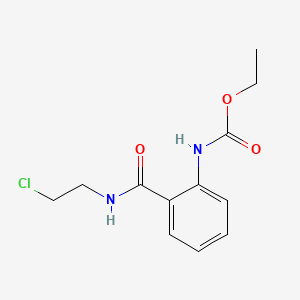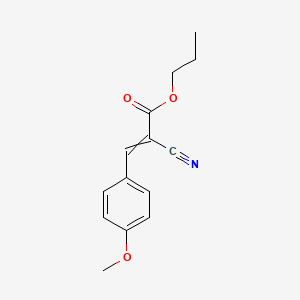
Propyl 2-cyano-3-(4-methoxyphenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 2-cyano-3-(4-methoxyphenyl)acrylate:
准备方法
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
化学反应分析
Types of Reactions: Propyl 2-cyano-3-(4-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives[][1].
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms[][1].
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methoxy groups are replaced by other functional groups[][1].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide[][1].
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used[][1].
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions[][1].
科学研究应用
Propyl 2-cyano-3-(4-methoxyphenyl)acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals[][1].
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties[][1].
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications[][1].
Industry: It is utilized in the production of specialty chemicals and materials[][1].
相似化合物的比较
- Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
- Methyl 2-cyano-3-(4-methoxyphenyl)acrylate
- Butyl 2-cyano-3-(4-methoxyphenyl)acrylate
属性
CAS 编号 |
93966-57-5 |
|---|---|
分子式 |
C14H15NO3 |
分子量 |
245.27 g/mol |
IUPAC 名称 |
propyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO3/c1-3-8-18-14(16)12(10-15)9-11-4-6-13(17-2)7-5-11/h4-7,9H,3,8H2,1-2H3/b12-9+ |
InChI 键 |
MAZUUFMIUTXWHD-FMIVXFBMSA-N |
SMILES |
CCCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N |
手性 SMILES |
CCCOC(=O)/C(=C/C1=CC=C(C=C1)OC)/C#N |
规范 SMILES |
CCCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N |
Key on ui other cas no. |
93966-57-5 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


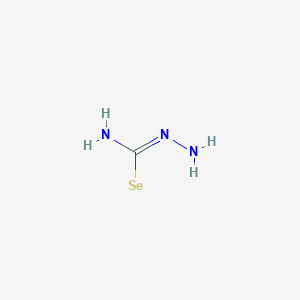
![Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(hydroxyimino)-](/img/structure/B1623167.png)
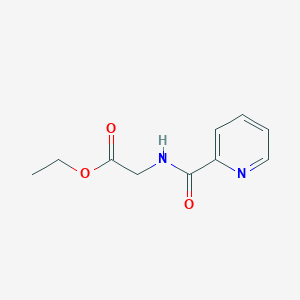
![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-14C](/img/structure/B1623169.png)
![2,4,6,8,10-Pentamethyl-2,4,6,8,10-pentaphenyl-[1,3,5,7,9,2,4,6,8,10]cyclopentosiloxane](/img/structure/B1623170.png)
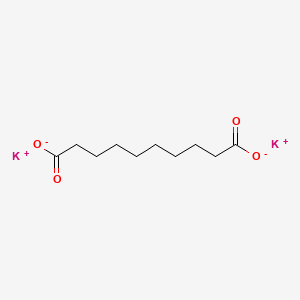
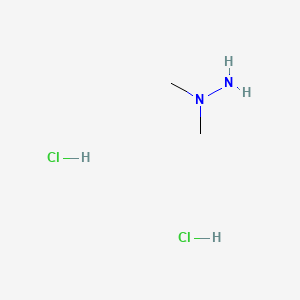
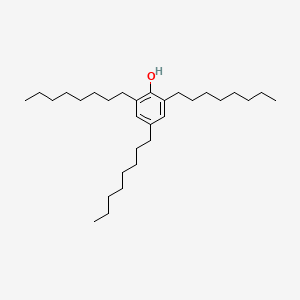
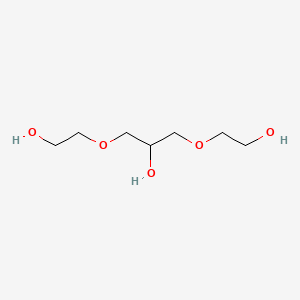
![1-[2-Bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene](/img/structure/B1623181.png)
